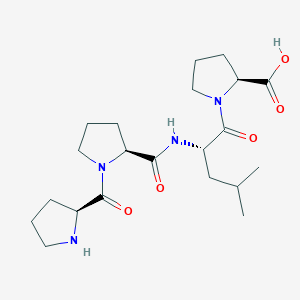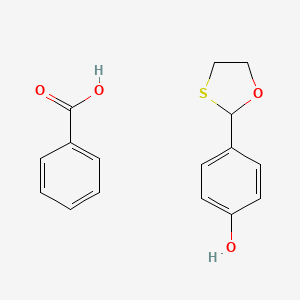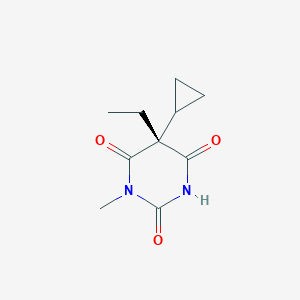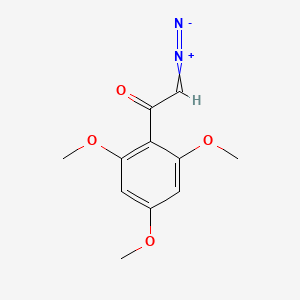![molecular formula C28H35ClN2O4 B12569868 Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate CAS No. 189224-00-8](/img/structure/B12569868.png)
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dodecyl chain, a chloro-substituted benzene ring, a cyano group, and a phenoxyacetamido moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxyacetamido intermediate: This step involves the reaction of phenoxyacetic acid with a suitable amine to form the phenoxyacetamido intermediate.
Introduction of the cyano group: The intermediate is then reacted with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives, to introduce the cyano group.
Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Esterification: Finally, the esterification of the chlorinated compound with dodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar phenoxy structure.
Cyanoacetamide derivatives: Compounds with a cyano group and amide functionality, used in various chemical and biological applications.
Uniqueness
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dodecyl chain enhances its lipophilicity, making it suitable for applications in hydrophobic environments.
Eigenschaften
CAS-Nummer |
189224-00-8 |
|---|---|
Molekularformel |
C28H35ClN2O4 |
Molekulargewicht |
499.0 g/mol |
IUPAC-Name |
dodecyl 4-chloro-3-[(2-cyano-2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C28H35ClN2O4/c1-2-3-4-5-6-7-8-9-10-14-19-34-28(33)22-17-18-24(29)25(20-22)31-27(32)26(21-30)35-23-15-12-11-13-16-23/h11-13,15-18,20,26H,2-10,14,19H2,1H3,(H,31,32) |
InChI-Schlüssel |
DFMTYBZUERKKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C#N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



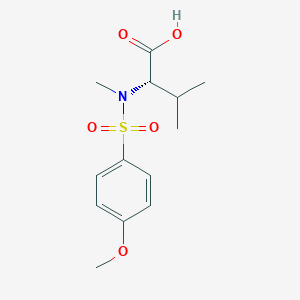
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
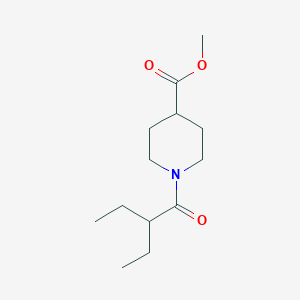
![5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-](/img/structure/B12569826.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
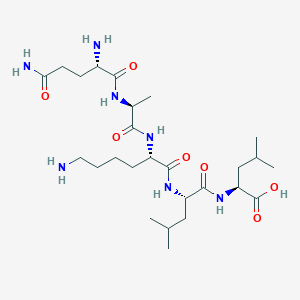
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
